Linker Hydrophilicity Modulation: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate vs. N-Boc-piperazine
The 2-(methylamino)ethyl substitution on the piperazine ring increases calculated topological polar surface area (TPSA) relative to unsubstituted N-Boc-piperazine, translating to improved aqueous solubility and potentially enhanced oral bioavailability of resulting PROTAC conjugates [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 44.81 Ų (calculated, Ertl method) |
| Comparator Or Baseline | N-Boc-piperazine (CAS 57260-71-6): TPSA ~32-35 Ų (inferred from simpler piperazine cores) |
| Quantified Difference | ~10-13 Ų higher TPSA |
| Conditions | In silico calculation using topological method (Ertl P. et al. 2000 J. Med. Chem.) |
Why This Matters
Higher TPSA correlates with improved aqueous solubility, which is a critical parameter for linker selection in PROTAC design where poor solubility limits cellular permeability and degradation efficacy.
- [1] PubChem. Compound Summary for CID 23081391: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate - Computed Properties. View Source
